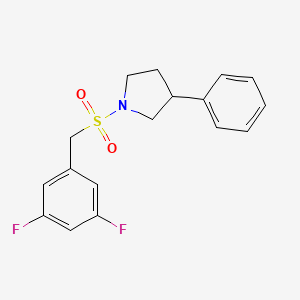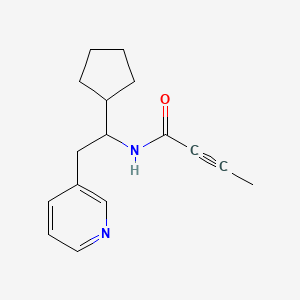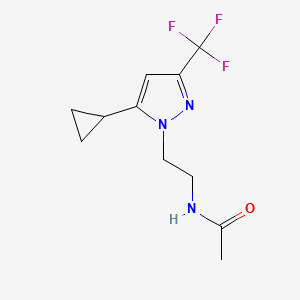
1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural and synthetic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring substituted with a phenyl group at one position and a 3,5-difluorobenzylsulfonyl group at another position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidines are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl and difluorobenzyl groups, as well as the pyrrolidine ring, would influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Julia-Kocienski Olefination
The Julia-Kocienski olefination technique employs sulfones, including those similar to 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine, as key intermediates for synthesizing alkenes and dienes. This method has been demonstrated with 3,5-bis(trifluoromethyl)phenyl sulfones, showing good yields and stereoselectivities, indicating potential utility in synthesizing complex molecular structures (Alonso et al., 2005).
Aza-Michael Addition
The aza-Michael addition of enantiopure 1-aminopyrrolidines to alkenyl sulfones, resulting in β-amino sulfones, showcases another application. This process involves catalysis by ytterbium trifluoromethanesulfonate and yields products with high diastereoselectivities and enantiomeric excesses, highlighting a pathway for synthesizing α-alkylated β-amino sulfones with significant purity and yield (Enders et al., 2000).
Zwitterionic Synthons
The creation of zwitterionic synthons from o-halobenzyl and p-halobenzyl sulfones for the synthesis of ortho-substituted cinnamates and pharmaceuticals, including biarylacetic acids, illustrates the versatility of sulfone derivatives in synthesizing complex organic molecules. This approach leverages palladium-catalyzed cross-coupling reactions, underscoring the strategic role of sulfones in pharmaceutical synthesis (Costa et al., 2002).
Carbonic Anhydrase Inhibitors
Sulfone derivatives have also been utilized in the design of carbonic anhydrase inhibitors for glaucoma treatment. These compounds, featuring perfluoroalkyl/aryl-substituted sulfonamides, have shown high affinity toward carbonic anhydrase isozymes, offering a new class of topical intraocular pressure-lowering agents (Scozzafava et al., 2000).
Trifluoromethylated Compounds
The synthesis of trifluoromethylated compounds via 1,3-dipolar cycloaddition of trifluoro-3-phenylsulfonylpropene with nitrones demonstrates the utility of sulfone derivatives in introducing trifluoromethyl groups into organic molecules, offering pathways to synthesize compounds with potential biological activity (Tsuge et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-16-8-13(9-17(19)10-16)12-23(21,22)20-7-6-15(11-20)14-4-2-1-3-5-14/h1-5,8-10,15H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMYVFUQJFDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)
![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)



![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)
